molecular formula C22H20N6O2 B2972487 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921513-23-7

1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2972487
CAS No.: 921513-23-7
M. Wt: 400.442
InChI Key: FOEKMKQUCJCYNF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the triazole ring: This step often involves cyclization reactions using hydrazine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurine-2,4-dione
  • 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenyltriazole-2,4-dione

Uniqueness

1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its combined purine and triazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,3-dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-8-7-9-15(12-14)13-27-17-19(25(2)22(30)26(3)20(17)29)28-18(23-24-21(27)28)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEKMKQUCJCYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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